N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide
Description
Introduction to N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide
Structural Classification Within Heterocyclic Chemistry
The compound belongs to the thieno[3,4-c]pyrazole family, a fused bicyclic system comprising a thiophene ring (five-membered sulfur-containing heterocycle) annulated with a pyrazole ring (five-membered di-nitrogen heterocycle). The fusion occurs at the 3,4-positions of the thiophene and the c-position of the pyrazole, creating a planar, conjugated system with enhanced electronic delocalization. Key structural features include:
- Thieno[3,4-c]pyrazole Core : The scaffold’s rigidity and aromaticity facilitate interactions with biological targets, such as enzymes or receptors, through π-π stacking and hydrogen bonding.
- 4-Fluorophenyl Substituent : Positioned at the 2-position of the pyrazole, the fluorine atom introduces electronegativity, improving metabolic stability and membrane permeability.
- 3-Methylbenzamide Group : The benzamide moiety at position 3 contributes to solubility and serves as a hydrogen-bond acceptor, while the methyl group enhances lipophilicity.
Comparative Analysis of Structural Analogues
The structural hybridity of this compound bridges features of traditional pyrazole-based drugs and modern sulfur-containing heterocycles, enabling multitarget engagement.
Historical Context of Thieno[3,4-c]pyrazole Derivatives in Medicinal Chemistry
Thieno[3,4-c]pyrazole derivatives emerged as a pharmacologically significant class following the exploration of pyrazole and thiophene hybrids in the late 20th century. Early studies focused on their antipyretic and antiinflammatory properties, as seen in 4H-thieno[3,4-c]pyrazole derivatives reported to inhibit cyclooxygenase (COX) enzymes and reduce prostaglandin synthesis.
Milestones in Development
- 1980s–1990s : Initial synthesis of thieno[3,4-c]pyrazole analogs revealed moderate COX-2 selectivity, prompting optimization for reduced gastrointestinal toxicity compared to nonsteroidal antiinflammatory drugs (NSAIDs).
- 2000s : Structural modifications, such as fluorophenyl and benzamide additions, improved target specificity. For instance, fluorination at the phenyl ring enhanced blood-brain barrier penetration in neuroinflammatory models.
- 2010s–Present : Advances in crystallography and computational modeling enabled rational design of derivatives targeting kinases (e.g., JAK2, BRAF) and apoptosis regulators, expanding applications to oncology.
A 2019 review highlighted pyrazolone derivatives like edaravone and eltrombopag as benchmarks for developing thieno[3,4-c]pyrazole-based therapeutics, particularly in oxidative stress and hematological disorders. The incorporation of 3-methylbenzamide in recent compounds, as exemplified by this compound, reflects a trend toward hybrid molecules combining metabolic stability (via fluorine) and enhanced binding affinity (via benzamide).
Mechanistic Insights from Key Studies
- Kinase Inhibition : Thieno[3,4-c]pyrazoles with benzamide groups demonstrated ATP-competitive inhibition of tyrosine kinases, disrupting oncogenic signaling in leukemia cell lines.
- Antimicrobial Activity : Derivatives featuring electron-withdrawing substituents (e.g., fluorine) exhibited broad-spectrum activity against Staphylococcus aureus and Candida albicans by interfering with membrane biosynthesis.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c1-12-3-2-4-13(9-12)19(24)21-18-16-10-25-11-17(16)22-23(18)15-7-5-14(20)6-8-15/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJGQEPIJOVDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-fluoroaniline with 3-bromothiophene-2-carboxylic acid to form an intermediate, which is then cyclized with hydrazine to yield the thieno[3,4-c]pyrazole core. The final step involves the coupling of this core with 3-methylbenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can be employed to improve reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and thieno[3,4-c]pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or azide-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting histone deacetylases (HDACs).
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets, such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells. The thieno[3,4-c]pyrazole core is crucial for binding to the active site of HDACs, while the fluorophenyl and methylbenzamide groups enhance its binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thieno[3,4-c]pyrazol core distinguishes the target compound from triazole derivatives (e.g., compounds [7–9] in ). Triazoles, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones, exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (absence of νS-H bands at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
Substituent Effects
- Fluorophenyl Groups: The 4-fluorophenyl substituent in the target compound is analogous to fluorinated aromatic groups in ’s Example 53 (5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl). Fluorination typically enhances lipophilicity and metabolic stability, which may improve bioavailability compared to non-fluorinated analogs.
- Amide Functionality: The 3-methylbenzamide group contrasts with ethanediamide in N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide ().
Physicochemical Properties
- Spectral Characteristics : The target compound’s IR spectrum would likely show νC=O (amide) at ~1663–1682 cm⁻¹, similar to hydrazinecarbothioamides . However, the absence of sulfonyl or sulfone groups (cf. ’s 5,5-dioxido group) eliminates νS=O bands near 1150–1250 cm⁻¹, reducing polarity.
Comparative Data Table
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide is a synthetic compound belonging to the thienopyrazole class. Its unique structure, characterized by a fluorophenyl group and a thienopyrazole core, suggests potential biological activities that merit detailed investigation. This article aims to explore its biological activity based on diverse research findings, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide. The molecular formula is , and its InChI representation is:
This compound features a thieno[3,4-c]pyrazole moiety which is significant in various biological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity and influence downstream signaling pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, affecting physiological responses.
Anticancer Properties
Recent studies have highlighted the potential of thienopyrazole derivatives in cancer therapy. For instance:
- Study Findings : A study indicated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .
Antimicrobial Activity
Thienopyrazole derivatives have also demonstrated antimicrobial properties:
- Research Insights : Compounds within this class were tested against a range of bacterial strains. Results showed promising antibacterial activity that could be utilized in developing new antimicrobial agents .
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cell lines.
- Findings : The compound induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the efficacy against Staphylococcus aureus.
- Results : The compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 µM | |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
Table 2: Structural Features and Biological Implications
| Structural Feature | Biological Implication |
|---|---|
| Thienopyrazole Core | Potential for enzyme inhibition |
| Fluorophenyl Group | Increased lipophilicity and bioavailability |
| Benzamide Moiety | Interaction with receptor sites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
